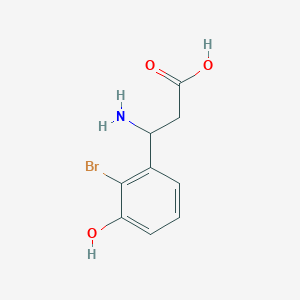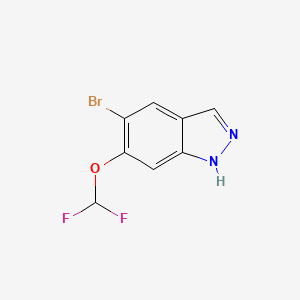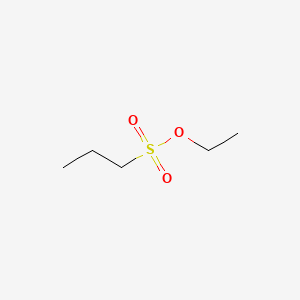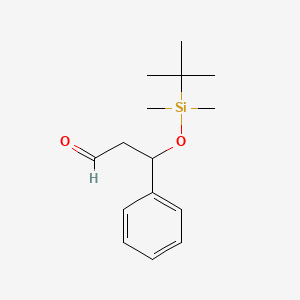
3-((tert-Butyldimethylsilyl)oxy)-3-phenylpropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((tert-Butyldimethylsilyl)oxy)-3-phenylpropanal is an organic compound with the molecular formula C14H22O2Si. It is a derivative of propanal where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group, and a phenyl group is attached to the third carbon. This compound is often used in organic synthesis due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butyldimethylsilyl)oxy)-3-phenylpropanal typically involves the protection of the hydroxyl group of 3-phenylpropanal with a tert-butyldimethylsilyl chloride. The reaction is usually carried out in the presence of a base such as imidazole or triethylamine in an aprotic solvent like dichloromethane. The reaction conditions often include room temperature and a reaction time of several hours to ensure complete protection of the hydroxyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The reaction mixture is continuously fed into the reactor, and the product is collected at the outlet, allowing for better control over reaction conditions and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-((tert-Butyldimethylsilyl)oxy)-3-phenylpropanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyldimethylsilyl group can be selectively removed under acidic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) for deprotection of the TBDMS group.
Major Products Formed
Oxidation: 3-((tert-Butyldimethylsilyl)oxy)-3-phenylpropanoic acid.
Reduction: 3-((tert-Butyldimethylsilyl)oxy)-3-phenylpropanol.
Substitution: 3-phenylpropanal after deprotection.
Applications De Recherche Scientifique
3-((tert-Butyldimethylsilyl)oxy)-3-phenylpropanal is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the protection and deprotection strategies in multi-step synthesis.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and natural products.
Medicine: It is involved in the development of drug candidates and the study of metabolic pathways.
Mécanisme D'action
The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)-3-phenylpropanal primarily involves its role as a protecting group in organic synthesis. The tert-butyldimethylsilyl group stabilizes the hydroxyl group, preventing unwanted reactions during synthetic transformations. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the hydroxyl group at a desired stage in the synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-((tert-Butyldimethylsilyl)oxy)-propanol: Similar in structure but lacks the phenyl group.
(tert-Butyldimethylsilyloxy)acetaldehyde: Similar protecting group but different carbon backbone.
3-((tert-Butyldimethylsilyl)oxy)-3-phenylpropanoic acid: Oxidized form of the compound.
Uniqueness
3-((tert-Butyldimethylsilyl)oxy)-3-phenylpropanal is unique due to the presence of both the phenyl group and the tert-butyldimethylsilyl-protected hydroxyl group. This combination provides enhanced stability and reactivity, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C15H24O2Si |
|---|---|
Poids moléculaire |
264.43 g/mol |
Nom IUPAC |
3-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanal |
InChI |
InChI=1S/C15H24O2Si/c1-15(2,3)18(4,5)17-14(11-12-16)13-9-7-6-8-10-13/h6-10,12,14H,11H2,1-5H3 |
Clé InChI |
NPDZMJZFCWNCRR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC(CC=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


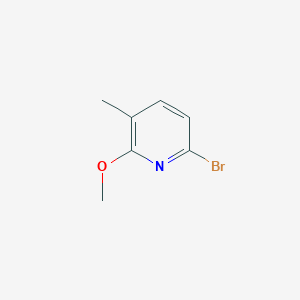
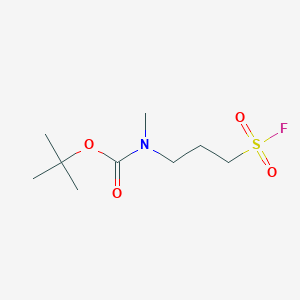
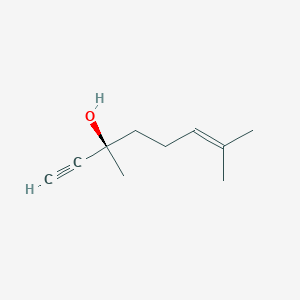

![(3aS,7aS)-octahydrofuro[2,3-c]pyridine](/img/structure/B12966668.png)


![3,6-Dichloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12966687.png)
